molecular formula C14H15N5O4 B4176453 N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No. B4176453
M. Wt: 317.30 g/mol
InChI Key: JRLXFBNZRDUMBO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is 317.11240398 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is part of a class of compounds synthesized for various research purposes. For instance, the synthesis of triazolopyrimidines, including similar structures, has been achieved using methods like the Biginelli protocol, with characterization conducted using techniques such as IR, NMR, and mass spectroscopy (Gilava et al., 2020).

Biological and Antimicrobial Activity

Compounds within this chemical family, including variants of triazolopyrimidines, have been evaluated for their antimicrobial and biological activities. Research has shown the potential of these compoundsin exhibiting significant antimicrobial properties (Gilava et al., 2020). Additionally, the synthesis of N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, a related compound, has been explored for its antibacterial and antifungal activity, highlighting the potential of these compounds in the field of antimicrobial research (Chauhan & Ram, 2019).

Antioxidant Properties

The antioxidant properties of triazolopyrimidines have also been investigated. This research is crucial in understanding the potential of these compounds in combating oxidative stress, which is a factor in many diseases (Gilava et al., 2020).

Chemical Transformations and Applications

Various chemical transformations of triazolopyrimidines have been studied, revealing the versatile nature of these compounds in chemical synthesis. For example, the cyclocondensation of related compounds and their transformations in the presence of different reagents show the diverse chemical applications of these molecules (Desenko et al., 1998).

Structural and Theoretical Studies

Structural and theoretical studies of triazolopyrimidines provide insights into their chemical properties and potential applications. For instance, the characterization of oxo derivatives and theoretical studies of their metal ion binding properties expand our understanding of these compounds in various chemical contexts (Haj et al., 2000).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4/c1-22-8-3-4-11(23-2)9(5-8)17-13(21)10-6-12(20)19-14(18-10)15-7-16-19/h3-5,7,10H,6H2,1-2H3,(H,17,21)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLXFBNZRDUMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N3C(=NC=N3)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

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